![molecular formula C16H22N2O2 B2493197 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide CAS No. 951572-74-0](/img/structure/B2493197.png)
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives typically involves strategies such as cyclization reactions, condensation, and functional group transformations. For compounds similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, methods might include the halogenated hydrocarbon amination reaction or the use of 2-ethoxyvinyl pinacolboronate under Suzuki conditions for introducing specific substituents. The exact synthetic pathway for this compound would depend on the desired configuration and substituents (Huber & Seebach, 1987; Kim et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of tetrahydroquinoline derivatives, including N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, often involves X-ray diffraction and spectroscopic techniques like IR, 1H NMR, and MS. These analyses provide insights into the compound's crystal system, bond lengths, bond angles, and overall molecular geometry, which are crucial for understanding its chemical behavior and interactions (Bai et al., 2012).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research on the design, synthesis, and evaluation of hybrid compounds derived from propanamides and butanamides, including structures similar to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, has shown promising anticonvulsant properties. These compounds, integrating chemical fragments of known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide, have displayed broad spectra of activity across several preclinical seizure models. Notably, certain compounds have demonstrated superior safety profiles, highlighting their potential as novel anticonvulsant agents (Kamiński et al., 2015).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones, related in structure to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, were synthesized and evaluated for their in vitro antitumor activity. The findings revealed that these compounds exhibited significant broad-spectrum antitumor activities, with certain analogs demonstrating selective activities toward various cancer cell lines. The study underscores the potential of these compounds as candidates for cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Anti-inflammatory and Psychotropic Activities
Another study focused on the synthesis and characterization of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which are structurally related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide. These compounds were found to exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action. This highlights their potential multifaceted therapeutic applications (A. Zablotskaya et al., 2013).
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-10-18-14-8-7-13(17-15(19)4-2)11-12(14)6-9-16(18)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNQPFKWBFLFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.